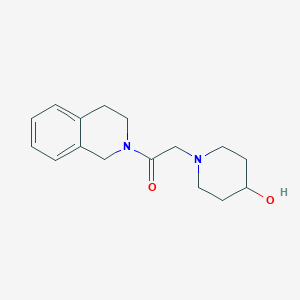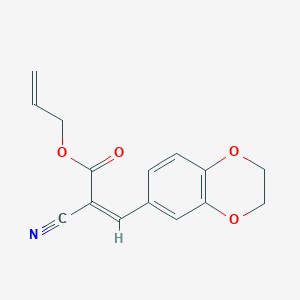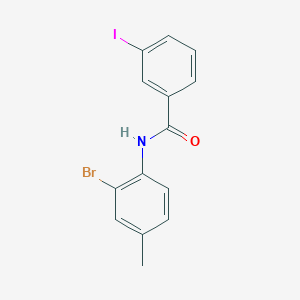![molecular formula C18H23N3O3 B7480261 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B7480261.png)
2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide is a synthetic compound with potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In one study, the compound was shown to inhibit the activity of bacterial DNA gyrase, which is essential for DNA replication and cell division. In another study, it was found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide are dependent on the specific research application. In studies investigating the compound's antimicrobial activity, it has been shown to disrupt bacterial cell membrane integrity and inhibit DNA replication. In studies investigating its anticancer activity, it has been shown to induce apoptosis and inhibit cell proliferation. The compound has also been evaluated for its potential as a chiral ligand in asymmetric catalysis, where it has been shown to exhibit high enantioselectivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide in lab experiments is its unique chemical structure, which may provide novel insights into specific research areas. Additionally, the compound's antimicrobial and anticancer activities make it a promising candidate for drug development. However, one limitation of using the compound in lab experiments is its relatively low solubility in water, which may require the use of organic solvents. Furthermore, the compound's mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide. One area of research could focus on elucidating the compound's mechanism of action, which would provide a better understanding of its potential applications. Additionally, further studies could investigate the compound's potential as a chiral ligand in asymmetric catalysis, as well as its potential as a drug candidate for the treatment of bacterial infections and cancer. Finally, future research could focus on developing more efficient synthesis methods for the compound, which would enable larger-scale production for research and drug development purposes.
Méthodes De Synthèse
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide involves the reaction of 4-methylbenzoyl chloride with 2,4-dioxo-1,3-diazaspiro[4.5]decane-3-one in the presence of a base. The resulting product is then treated with acetic anhydride and a base to yield the final compound. The synthesis method is relatively straightforward and can be performed in a laboratory setting using standard equipment and reagents.
Applications De Recherche Scientifique
2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide has potential applications in various scientific research fields. It has been shown to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been investigated as a potential anticancer agent, with promising results in vitro. Furthermore, the compound has been evaluated for its potential as a chiral ligand in asymmetric catalysis.
Propriétés
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13-6-8-14(9-7-13)19-15(22)12-21-16(23)18(20-17(21)24)10-4-2-3-5-11-18/h6-9H,2-5,10-12H2,1H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUKSJPNNHJXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 3-methyl-5-[(4-methylsulfonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480178.png)


![3-[(2-bromophenyl)sulfonylamino]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B7480195.png)
![1-[[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7480202.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol](/img/structure/B7480204.png)
![2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480211.png)
![3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7480226.png)

![N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B7480235.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(3-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7480253.png)
![3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7480288.png)